molecular formula C9H7N5O B8509736 4-(2-Furyl)-1H-pyrazolo[3,4-d]pyrimidine-6-amine

4-(2-Furyl)-1H-pyrazolo[3,4-d]pyrimidine-6-amine

Cat. No. B8509736
M. Wt: 201.18 g/mol
InChI Key: YRICNFHNUJTOMF-UHFFFAOYSA-N
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Patent
US07087754B2

Procedure details

A solution of tert-butyl 6-amino-4-(2-furyl)-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate (204 mg, 0.68 mmol) in MeOH (2 mL) was treated with dimethylamine in water (0.5 mL, 40%), refluxed for 1 h, cooled and the resulting solid filtered and washed with water to give the title compound (95 mg, 70%) as a cream solid.
Name
tert-butyl 6-amino-4-(2-furyl)-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate
Quantity
204 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]2[N:8](C(OC(C)(C)C)=O)[N:9]=[CH:10][C:5]2=[C:4]([C:18]2[O:19][CH:20]=[CH:21][CH:22]=2)[N:3]=1.CNC>CO.O>[O:19]1[CH:20]=[CH:21][CH:22]=[C:18]1[C:4]1[N:3]=[C:2]([NH2:1])[N:7]=[C:6]2[NH:8][N:9]=[CH:10][C:5]=12

Inputs

Step One
Name
tert-butyl 6-amino-4-(2-furyl)-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate
Quantity
204 mg
Type
reactant
Smiles
NC1=NC(=C2C(=N1)N(N=C2)C(=O)OC(C)(C)C)C=2OC=CC2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Name
Quantity
0.5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the resulting solid filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C1=C2C(=NC(=N1)N)NN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 95 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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